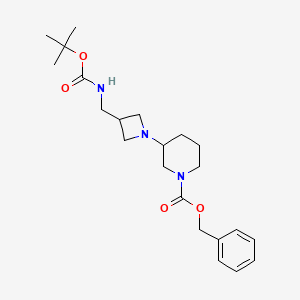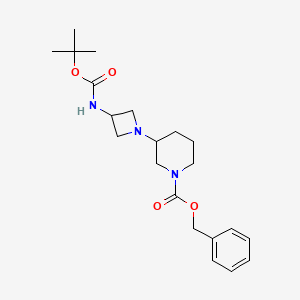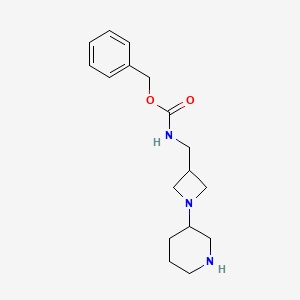
Buprenorphine N-oxide
描述
Buprenorphine N-oxide is a derivative of buprenorphine, an opioid used for pain management and opioid use disorder treatment. This compound is formed by the oxidation of buprenorphine, resulting in the addition of an oxygen atom to the nitrogen atom in the molecule. This compound retains some of the pharmacological properties of buprenorphine but exhibits distinct characteristics due to the presence of the N-oxide functional group.
准备方法
Synthetic Routes and Reaction Conditions: Buprenorphine N-oxide can be synthesized through the oxidation of buprenorphine using various oxidizing agents. Commonly used oxidizing agents include perbenzoic acid, peroxyacetic acid, and other organic per-acids. The reaction typically occurs in an organic solvent, such as dichloromethane, under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: Buprenorphine N-oxide undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent buprenorphine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Buprenorphine.
Substitution: Various substituted buprenorphine derivatives.
Oxidation: Higher oxidized forms of buprenorphine.
科学研究应用
Buprenorphine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of N-oxide functional groups in organic synthesis.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its potential use in pain management and opioid use disorder treatment, similar to buprenorphine.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
作用机制
Buprenorphine N-oxide interacts with opioid receptors in a manner similar to buprenorphine but with distinct differences in affinity and efficacy. It maintains a high affinity for the mu-opioid receptor, albeit with reduced intrinsic activity compared to buprenorphine. This partial agonist activity at the mu-opioid receptor results in analgesic effects while potentially reducing the risk of respiratory depression and addiction .
相似化合物的比较
Buprenorphine: The parent compound, a partial agonist at the mu-opioid receptor.
Norbuprenorphine: A metabolite of buprenorphine with different pharmacological properties.
Naloxone: An opioid antagonist often combined with buprenorphine to prevent misuse.
Comparison: Buprenorphine N-oxide is unique due to the presence of the N-oxide functional group, which alters its pharmacokinetic and pharmacodynamic properties. Compared to buprenorphine, it has a different affinity and efficacy at opioid receptors, potentially offering a different safety profile. Norbuprenorphine and naloxone, while related, have distinct mechanisms of action and therapeutic uses .
属性
IUPAC Name |
(1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO5/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,34-5)24-28(27)12-13-30(33,16-17-6-7-17)21(27)14-18-8-9-19(31)23(35-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26?,27-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWHHMBOWNLKN-OJHOSZFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CC[N+](C3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CC[N@@+]([C@@H]3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747234 | |
| Record name | (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112242-17-8 | |
| Record name | (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


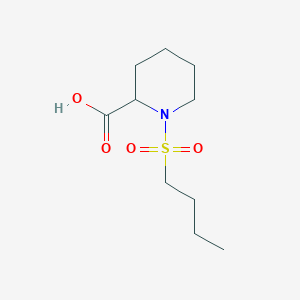
![Cyclohexaneacetic acid, 4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364173.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-ditert-butyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3364184.png)
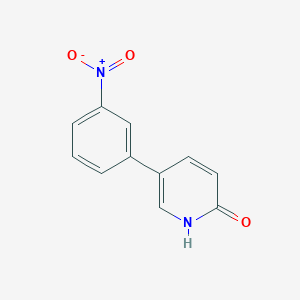
![1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3364211.png)
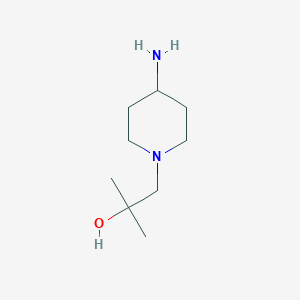
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B3364229.png)
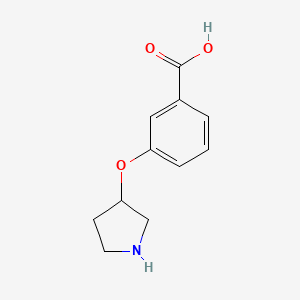
![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
![Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B3364246.png)
![[(3R)-3-fluorooxolan-3-yl]methanol](/img/structure/B3364254.png)
